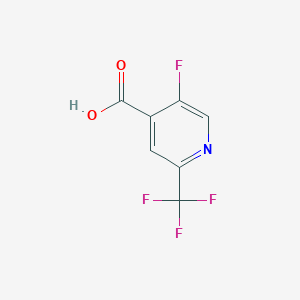

5-fluoro-2-(trifluoromethyl)pyridine-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-fluoro-2-(trifluoromethyl)pyridine-4-carboxylic acid is a key structural motif in active agrochemical and pharmaceutical ingredients . It is an intermediate used in the synthesis of β-secretase (BACE) inhibitors .

Synthesis Analysis

The synthesis of trifluoromethylpyridine (TFMP) derivatives, such as this compound, is achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular formula of this compound is C6H3F4N . The coordination mode of complex 1 is N, O chelated coordination .Chemical Reactions Analysis

The major use of TFMP derivatives is in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by the presence of a fluorine atom and a pyridine in their structure . The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .Applications De Recherche Scientifique

Crystal Structure and Hydrogen Bonding

5-fluoro-2-(trifluoromethyl)pyridine-4-carboxylic acid demonstrates interesting properties in crystallography. For instance, a related compound, 5-(trifluoromethyl)picolinic acid monohydrate, forms centrosymmetric water-bridged hydrogen-bonding dimers. These dimers are further linked into a two-dimensional sheet through additional hydrogen bonds, contributing to a unique three-dimensional packing structure (Ye & Tanski, 2020).

Fluorescence Analysis

The study of organic fluorophores is another application. Compounds like TPDCA and TPCA, which are related to this compound, have been identified as the main ingredients and fluorescence origins of N,S-CDs. This is significant for understanding the fluorescence origins of carbon dots with high fluorescence quantum yields (Shi et al., 2016).

Tautomerism in Pyrazoline Derivatives

The compound also shows potential in the study of tautomerism. Derivatives of 5-hydroxy-2-pyrazoline structure, which can be formed from reactions involving similar compounds, exhibit ring-chain equilibrium in solution. This behavior is crucial for understanding the dynamics and structural properties of these organic compounds (Pakalnis et al., 2014).

Functionalization of Fluorinated Pyridines

Functionalization of fluorinated pyridines is a key area of research. Methods like regioexhaustive substitution have been applied to derivatives of this compound. This process allows for selective metalation and subsequent carboxylation, thereby expanding the potential chemical applications of these compounds (Bobbio & Schlosser, 2005).

Synthesis of Trifluoromethylated Pyridinecarboxylic Acids

Furthermore, the synthesis of trifluoromethylated pyridinecarboxylic acids, which relates to the compound , is a significant research area. Strategies for preparing these compounds involve the introduction of the trifluoromethyl group and subsequent treatment with organolithium or organomagnesium intermediates (Cottet et al., 2003).

Modular Synthesis of Polysubstituted Pyridines

The compound also plays a role in the modular synthesis of polysubstituted pyridines. A 2-fluoro-1,3-dicarbonyl-initiated reaction sequence can be used for the synthesis of various substituted pyridines, showcasing the versatility of the compound in organic synthesis (Song et al., 2016).

Mécanisme D'action

Target of Action

It is known to be used as an intermediate in the synthesis of β-secretase (bace) inhibitors . BACE is a key enzyme involved in the production of amyloid-β peptides, which accumulate in the brains of individuals with Alzheimer’s disease .

Mode of Action

As a bace inhibitor, it likely works by binding to the active site of the enzyme, preventing it from cleaving its substrate and thus reducing the production of amyloid-β peptides .

Biochemical Pathways

The compound, being a BACE inhibitor, affects the amyloidogenic pathway. This pathway is responsible for the production of amyloid-β peptides, which are implicated in the pathogenesis of Alzheimer’s disease. By inhibiting BACE, the compound prevents the cleavage of amyloid precursor protein into amyloid-β peptides, thereby potentially slowing the progression of Alzheimer’s disease .

Pharmacokinetics

It is slightly soluble in water , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The molecular and cellular effects of the compound’s action would be the reduction in the production of amyloid-β peptides. This could potentially lead to a decrease in the formation of amyloid plaques in the brain, which are a hallmark of Alzheimer’s disease .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-fluoro-2-(trifluoromethyl)pyridine-4-carboxylic acid. For instance, the compound’s solubility in water suggests that it may be more readily absorbed in aqueous environments Additionally, factors such as pH and temperature could potentially affect the compound’s stability and activity.

Orientations Futures

Analyse Biochimique

Biochemical Properties

The biochemical properties of 5-fluoro-2-(trifluoromethyl)pyridine-4-carboxylic acid are largely attributed to the unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety

Cellular Effects

It is known that fluoropyridines can have significant impacts on various types of cells and cellular processes .

Molecular Mechanism

It is speculated that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

5-fluoro-2-(trifluoromethyl)pyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F4NO2/c8-4-2-12-5(7(9,10)11)1-3(4)6(13)14/h1-2H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMTABCCRCKKQSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1C(F)(F)F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F4NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1256806-61-7 |

Source

|

| Record name | 5-fluoro-2-(trifluoromethyl)pyridine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.